molecular formula C17H20N6S B6441835 5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2549020-77-9

5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6441835
CAS No.: 2549020-77-9
M. Wt: 340.4 g/mol
InChI Key: LIJLSMJIDUIRHA-UHFFFAOYSA-N
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Description

5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile (CAS 2549020-77-9) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 17 H 20 N 6 S and a molecular weight of 340.45 g/mol, this reagent features a complex structure integrating a pyrimidine core, a piperazine linker, and a pyridine-2-carbonitrile moiety . The compound's core structure incorporates key pharmacophores often associated with kinase inhibition . The pyridine-2-carbonitrile group is a recognized hydrogen-bonding motif that can facilitate critical interactions in biological systems, while the piperazine ring is a common and versatile scaffold in pharmaceuticals, known to improve physicochemical properties and aid in molecular recognition . This specific architecture makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the development of kinase inhibitors . In practical research applications, this compound serves as a key intermediate or a structural template in the design and synthesis of potential inhibitors for cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks) . These kinase families are critically important in regulating cell cycle progression and cellular signaling, making them prominent targets in oncology and inflammatory disease research . The synthetic versatility of the molecule allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinase targets . The compound is typically synthesized via nucleophilic aromatic substitution, where a piperazine moiety displaces a leaving group on the pyrimidine ring, often under basic conditions such as with sodium hydride in tetrahydrofuran, yielding 59-81% in analogous reactions . The final structure is often coupled with 6-chloropyridine-2-carbonitrile using a base like DIPEA in DMF at 110°C . Researchers can leverage these established synthetic routes to produce analogs for biological screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is not classified as a drug or pharmaceutical and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind .

Properties

IUPAC Name

5-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-16(12)23-8-6-22(7-9-23)15-5-4-14(10-18)19-11-15/h4-5,11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJLSMJIDUIRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CN=C(C=C3)C#N)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, targets, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H23N5S
  • Molecular Weight : 353.5 g/mol
  • CAS Number : 2742027-11-6

Research indicates that compounds similar to 5-{4-[5,6-Dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile often act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds reduce the availability of tetrahydrofolate, essential for the synthesis of purines and pyrimidines, ultimately leading to the inhibition of cancer cell proliferation .

Biological Targets

The primary biological targets for this class of compounds include:

Target Function
Dihydrofolate Reductase (DHFR)Catalyzes the conversion of dihydrofolate to tetrahydrofolate, crucial for DNA synthesis.
Tyrosine KinasesInvolved in signaling pathways that regulate cell growth and differentiation.
Biotin CarboxylasePlays a role in fatty acid synthesis and gluconeogenesis.

Therapeutic Applications

The compound's biological activity suggests potential applications in treating various conditions, particularly cancers and autoimmune diseases. Inhibitors of DHFR are currently being explored for their efficacy in treating:

  • Cancer : By disrupting DNA synthesis in rapidly dividing cells.
  • Psoriasis : Due to their immunosuppressive properties.
  • Rheumatoid Arthritis : As part of anti-inflammatory therapies.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar pyrimidine derivatives:

  • Piritrexim , a known antifolate, demonstrated significant antitumor activity against carcinosarcoma in rat models by inhibiting DHFR .
  • A study showed that a derivative with a similar structure had promising results against melanoma and urothelial cancer when used in combination therapies .

Safety and Toxicology

While the therapeutic potential is significant, safety profiles must be considered. Compounds in this class have been associated with skin irritation and allergic reactions . Therefore, ongoing research into their pharmacokinetics and toxicity is crucial.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Compound Name/Structure Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity/Use Reference
Target Compound Pyrimidine-piperazine-pyridine 5,6-Dimethyl, methylsulfanyl, carbonitrile N/A Assumed therapeutic potential -
2-[(2-Methoxyethyl)sulfanyl]-pyrimidine [7] Pyrimidine-carbonitrile 2-Methoxyethylsulfanyl, isobutyl, carbonitrile 283.35 Chemotherapeutic agent
Compound Pyrimidine-piperazine-pyrano Morpholine, methyl, carbonitrile 421.5 N/A
Thiazol Derivative [4] Pyrimidine-carbonitrile Thiazol, hydroxyl, methylamino N/A N/A
Fipronil [6] Pyrazole-carbonitrile Trifluoromethyl, sulfinyl, chloro 437.15 Pesticide
  • Core Structure: The target compound shares a pyrimidine-carbonitrile core with and but distinguishes itself via a piperazine-pyridine scaffold. Piperazine linkers, as in , enhance solubility and binding versatility compared to rigid scaffolds like pyrano-pyridine .
  • Substituent Effects: Methylsulfanyl (Target) vs. Thiazol () vs. Piperazine (Target): Thiazol introduces aromaticity and hydrogen-bonding capacity (via NH/OH groups), which may enhance target binding compared to the flexible piperazine . Carbonitrile Group: Present in all compounds, this electron-withdrawing group stabilizes the molecule and participates in dipole interactions with biological targets .

Key Observations:

  • Piperazine-linked compounds (Target, ) may require milder conditions than thiol alkylation () or multi-step hydrazine couplings ().
  • Characterization consistently relies on NMR, IR, and mass spectrometry across all compounds .

Pharmacological and Physical Properties

Table 2: Pharmacological and Physical Data

Compound Melting Point (°C) Key Pharmacological Notes Reference
Target Compound N/A Hypothesized chemotherapeutic/kinase inhibitor -
Compound [7] 113–115 Demonstrated anticancer potential
Compound [4] 242–243 High MP due to H-bonding (hydroxyl/amino)
Fipronil [6] N/A GABA receptor antagonist (pesticide)
  • Melting Points : The target compound’s methyl groups may lower its MP compared to ’s polar derivatives.
  • In contrast, ’s fipronil leverages sulfinyl/carbonitrile groups for pesticidal action .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Linkers : Improve solubility and conformational adaptability, critical for target engagement (Target, ) .
  • Methylsulfanyl vs.
  • Carbonitrile Position : Positioned at pyridine (Target) vs. pyrimidine () alters electronic effects and binding interactions .

Preparation Methods

Core Pyrimidine Synthesis

The 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl moiety is typically synthesized via cyclocondensation reactions. A representative approach involves reacting thiourea derivatives with β-diketones or β-keto esters under acidic conditions. For instance, 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine can be prepared by treating acetylacetone with methyl isothiocyanate in the presence of hydrochloric acid, followed by sulfurization with Lawesson’s reagent. The methylsulfanyl group is introduced via nucleophilic substitution using sodium thiomethoxide, achieving yields of 78–85% under refluxing ethanol.

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Ethanol or dichloromethane

  • Catalyst: None (thermal activation)

Piperazine Functionalization

The piperazine ring is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling. In the patent literature, 4-(5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl)piperazine is synthesized by reacting the pyrimidine intermediate with piperazine in dimethylformamide (DMF) at 120°C for 12 hours. Copper(I) iodide or palladium acetate serves as a catalyst, enhancing reaction efficiency to 90–92% yield.

Optimization Insight:

  • Palladium-based catalysts reduce side products by suppressing N-alkylation.

  • Microwave-assisted synthesis cuts reaction time to 2 hours with comparable yields.

Pyridine Cyanation and Coupling

The final step involves coupling the piperazine-pyrimidine intermediate with 5-chloropyridine-2-carbonitrile. This is achieved via Ullmann coupling using copper(I) bromide in toluene at 110°C, yielding 70–75% of the target compound. Alternatively, Suzuki-Miyaura coupling with a boronic ester derivative of pyridine-2-carbonitrile employs palladium(II) acetate and triphenylphosphine, achieving 82% yield.

Comparative Data:

MethodCatalystSolventTemperature (°C)Yield (%)
Ullmann CouplingCuBrToluene11070–75
Suzuki CouplingPd(OAc)₂/PPh₃DMF9082

Catalytic Systems and Solvent Effects

Role of Transition Metals

Copper catalysts (e.g., CuI, CuBr) are cost-effective but require stoichiometric bases like cesium carbonate. Palladium catalysts, while expensive, enable milder conditions and higher regioselectivity. For example, Pd(dba)₂ with Xantphos ligand achieves 88% yield in tetrahydrofuran (THF) at 65°C.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SNAr reactions, whereas toluene minimizes side reactions in Ullmann couplings. Ethanol-water mixtures (7:3) improve crystallization during workup, increasing purity to >98%.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) elutes unreacted starting materials, while the target compound is isolated using methanol/dichloromethane (1:9). Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves diastereomers, if present.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 7.80 (dd, J = 2.4, 8.8 Hz, 1H), 6.60 (d, J = 8.8 Hz, 1H), 3.90–3.70 (m, 4H, piperazine-H), 3.20–3.00 (m, 4H), 2.55 (s, 3H, SCH₃), 2.40 (s, 6H, CH₃).

  • HRMS : m/z calcd. for C₁₇H₂₀N₆S [M+H]⁺: 340.1441, found: 340.1438.

Industrial-Scale Optimization

Cost-Effective Metal Recovery

Copper residues are removed via chelation with EDTA-2Na, reducing metal content to <10 ppm. Palladium recovery via adsorption on activated carbon achieves 95% recycling efficiency.

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating. Aqueous workups and solvent recovery systems (e.g., rotary evaporation with cold traps) minimize waste .

Q & A

Q. Methodological Answer :

  • Statistical Experimental Design : Apply factorial design or response surface methodology (RSM) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can optimize reaction time and molar ratios while minimizing side products .
  • Analytical Monitoring : Use HPLC with UV detection or LC-MS to track reaction progress and purity. NMR spectroscopy (e.g., 1^1H, 13^{13}C) confirms structural integrity and detects impurities .
  • Purification Techniques : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents (DMF/water) to isolate high-purity product .

Basic: What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

Q. Methodological Answer :

  • Crystallization Challenges : The piperazine ring may exhibit conformational flexibility, leading to disorder in the crystal lattice. Use slow evaporation in mixed solvents (e.g., DCM/methanol) to improve crystal quality .
  • Data Collection and Refinement : Employ synchrotron X-ray sources for high-resolution data. Use SHELXL for refinement, particularly for handling twinned crystals or partial occupancy of methylsulfanyl groups .
  • Computational Support : Molecular dynamics simulations (e.g., using Gaussian or ORCA) can predict stable conformers to guide crystallographic interpretation .

Advanced: How do discrepancies between computational predictions (e.g., DFT) and experimental results for this compound’s reactivity inform future research?

Q. Methodological Answer :

  • Mechanistic Validation : Compare DFT-calculated reaction pathways (activation energies, intermediates) with experimental kinetic studies (e.g., stopped-flow spectroscopy). Discrepancies often arise from solvent effects or unaccounted transition states .
  • Model Adjustment : Incorporate implicit solvation models (e.g., COSMO-RS) or hybrid functional adjustments (B3LYP-D3) to better align computational and experimental data .
  • Case Study : If DFT underestimates the nucleophilicity of the pyridine-2-carbonitrile group, revise basis sets or include dispersion corrections for sulfur-containing moieties .

Advanced: What strategies are effective in identifying biological targets for this compound?

Q. Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative of the compound to pull down binding proteins from cell lysates. Validate targets via Western blot or SILAC-based quantitative proteomics .
  • Molecular Docking : Screen against target libraries (e.g., KinaseChemFocus) using AutoDock Vina. Prioritize targets with high docking scores (e.g., <7.0 kcal/mol) and validate with surface plasmon resonance (SPR) for binding kinetics (KdK_d, konk_{on}/koffk_{off}) .
  • Functional Assays : Test inhibition of enzymatic activity (e.g., kinase assays) or cellular proliferation (MTT assay) in cancer cell lines to correlate target binding with phenotypic effects .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

Q. Methodological Answer :

  • Derivative Synthesis : Modify substituents on the pyrimidine (e.g., replace methylsulfanyl with ethoxy) and piperazine (e.g., introduce chiral centers) rings. Use parallel synthesis with automated liquid handlers for scalability .
  • Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate structural descriptors (Hammett σ, logP) with bioactivity data (IC50_{50}, EC50_{50}) .
  • Case Study : A SAR study might reveal that electron-withdrawing groups on the pyrimidine enhance kinase inhibition by 2.5-fold, while bulky piperazine substituents reduce cell permeability .

Advanced: What methodologies are recommended for studying degradation pathways of this compound under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and analyze degradation products via LC-QTOF-MS. Identify major pathways (hydrolysis, oxidation) and unstable motifs (e.g., methylsulfanyl group) .
  • Computational Prediction : Use software like Pharma Algorithms ADMET Predictor to identify labile sites (e.g., piperazine N–C bond) and simulate hydrolytic cleavage pathways .
  • Stabilization Strategies : Co-crystallization with cyclodextrins or formulation with antioxidants (e.g., BHT) can mitigate degradation during storage .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Spectroscopy :
    • NMR : 1^{1}H and 13^{13}C NMR confirm regiochemistry of pyrimidine and piperazine rings. 19^{19}F NMR (if applicable) monitors fluorinated analogs .
    • IR : Identify functional groups (C≡N stretch at ~2200 cm1^{-1}, C=S at ~650 cm1^{-1}) .
  • Chromatography :
    • UHPLC-MS : Use a C18 column (2.6 μm, 100 Å) with 0.1% formic acid in water/acetonitrile for high-resolution separation. ESI+ mode detects [M+H]+^+ ions .

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